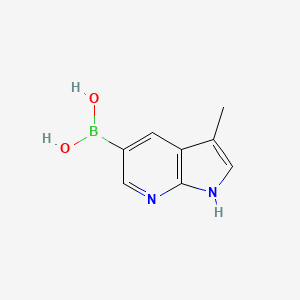
3-Methyl-7-azaindole-5-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-7-azaindole-5-boronic acid involves specific methods, which may vary depending on the literature. One notable approach is catalytic protodeboronation . In this process, pinacol boronic esters (including 1°, 2°, and 3° alkyl boronic esters) are subjected to a radical-based protodeboronation reaction. This method allows for the functionalization of boronic esters, leading to the formation of 3-Methyl-7-azaindole-5-boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-7-azaindole-5-boronic acid consists of a pyrrolo[2,3-b]pyridine core with a boronic acid group attached at the 5-position. The presence of the methyl group at the 3-position further modifies its properties .
Scientific Research Applications
Indolylboronic acids are associated with a variety of both biological activities and applications in the field of material chemistry . They are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
-
Synthesis of Substituted Indoles
- Application: Indolylboronic acids are used in the synthesis of substituted indoles .
- Method: Different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds .
- Results: This method allows for the creation of a variety of indole derivatives with different biological activities .
-
Protodeboronation of Pinacol Boronic Esters
- Application: Protodeboronation of pinacol boronic esters .
- Method: This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis of Biologically Active Molecules
- Application: Indolylboronic acids are used in the synthesis of biologically active molecules .
- Method: Indolylboronic acids are used as reactants in the synthesis of these molecules .
- Results: This method allows for the creation of molecules such as indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
-
Selective Synthesis of 7-Azaindoles and 7-Azaindolines
- Application: Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .
- Method: A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .
- Results: A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application: Protodeboronation of pinacol boronic esters .
- Method: This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
-
Synthesis of Natural Products and Therapeutic Agents
- Application: 7-Azaindole and its derivatives exhibit significant biological activities and the framework has contributed to the development of new therapeutic agents .
- Method: For example, natural products, meriolin 1 (1) and meriolin 3 (2) showed improved potency, and several FDA-approved drugs such as vemurafenib (3) are used for the treatment of metastatic melanoma .
- Results: These compounds have shown potential in the treatment of various diseases .
properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYMXXCGNAOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2C)N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-YL)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)
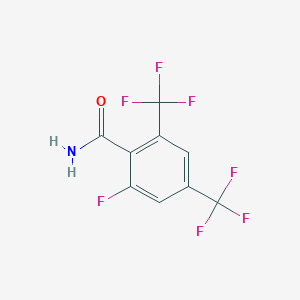
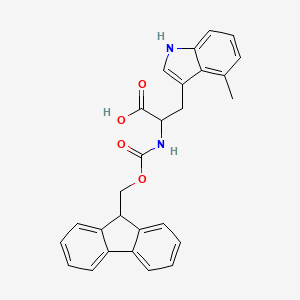
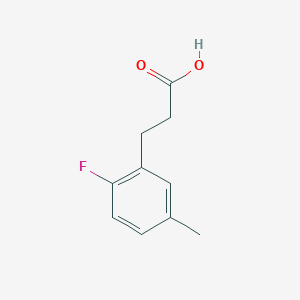
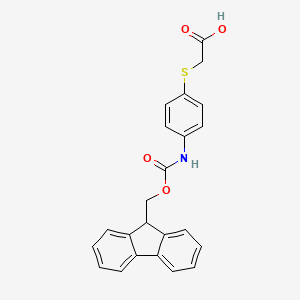
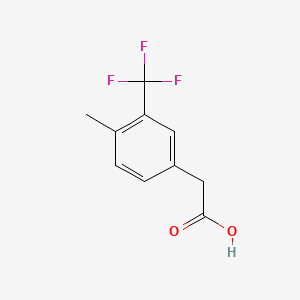
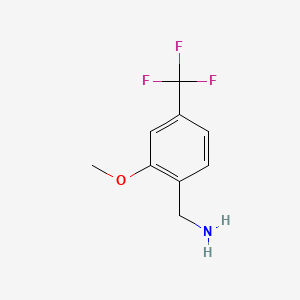
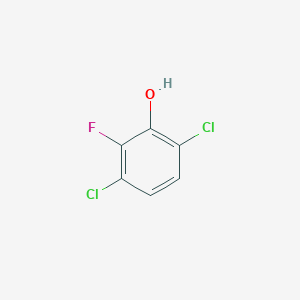
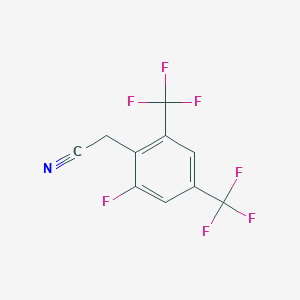
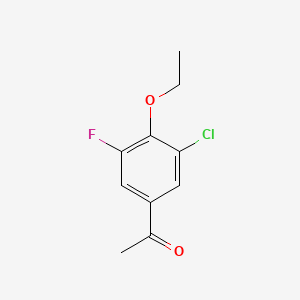
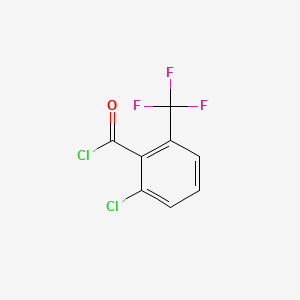
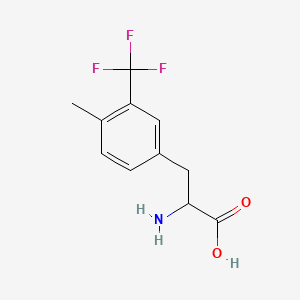

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)